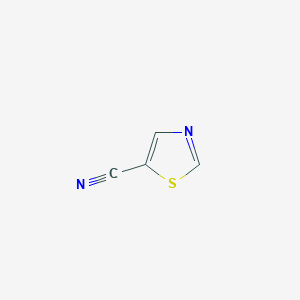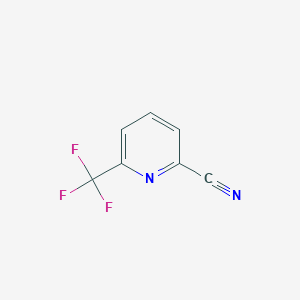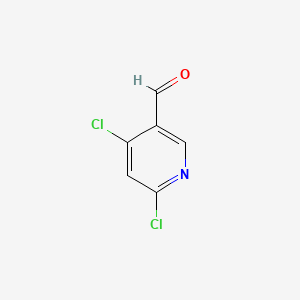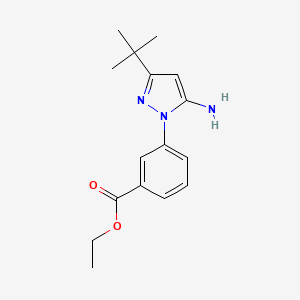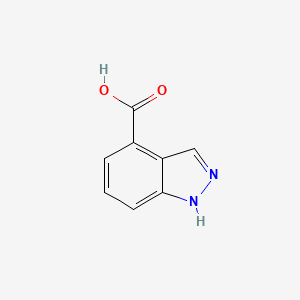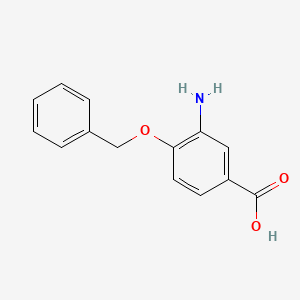
Isocyanatocyclobutane
Overview
Description
Isocyanatocyclobutane (ICB) is a cyclic isocyanate compound that has gained significant attention in the scientific community due to its unique structure and properties. ICB is a versatile compound that can be used in various applications, including chemical synthesis, materials science, and biomedical research.
Scientific Research Applications
Biological Pathways Targeted by Isocyanate
Isocyanatocyclobutane, as a part of the isocyanate group, has been studied for its effects on various biological pathways. Research using N-succinimidyl N-methylcarbamate (NSNM), a surrogate containing a functional isocyanate group, in yeast models has shown that isocyanates affect chromatin, DNA damage response, protein-ubiquitylation and chaperones, oxidative stress, the TOR pathway, and DNA repair processes. Isocyanates also act as epigenetic modifiers, influencing histone acetylation and adduct formation. They cause mitochondrial membrane potential increase and intracellular ROS levels, impacting cellular antioxidant defense systems (Azad, Singh, & Tomar, 2014).
Cyclobutane-Containing Alkaloids in Medicinal Chemistry
Cyclobutane-containing alkaloids, including natural and synthetic compounds from terrestrial and marine species, have been found to exhibit antimicrobial, antibacterial, anticancer, and other activities. Research has focused on the structures, origins, biosynthesis, photodimerization, and biological activities of these compounds (Dembitsky, 2007).
Role in Lung Diseases
Isocyanates, including this compound, are known for their association with a range of respiratory diseases. Studies have focused on understanding the molecular mechanisms behind this correlation, especially in the context of their commercial applications in the synthesis of products like paints, coatings, elastomers, and foams. These studies bridge clinical symptoms with molecular reactivity, enhancing the understanding of isocyanate-induced lung diseases (Kennedy & Brown, 1992).
Cyclobutanes in Drug Candidates
Cyclobutanes, which include this compound, have been increasingly used in medicinal chemistry due to their unique structural and chemical properties. They contribute to favorable drug properties, including metabolic stability, conformational restriction, and filling hydrophobic pockets [(van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022)](https://consensus.app/papers/cyclobutanes-small‐molecule-drug-candidates-kolk/1df4b8a7d97158199558d5fb10b891ff/?utm_source=chatgpt).
Mutagenic Action of Isocyanates
Isocyanates, including this compound, have been investigated for their mutagenic action. Studies using Salmonella typhimurium demonstrated that commonly used isocyanates like toluene diisocyanate (TDI) and 4,4'-methylene-diphenylisocyanate (MDI) are mutagenic, potentially posing a health hazard in industrial environments due to their widespread use (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).
Isocyanate-Induced DNA Damage and Stress Responses
Research has focused on the immunotoxic responses of isocyanates, including this compound, at the genomic level. Studies show that exposure to isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes, highlighting the molecular mechanisms of the immunotoxic consequences of isocyanate exposure (Mishra, Panwar, Bhargava, Gorantla, Jain, Banerjee, & Maudar, 2008).
Isocyanate Exposure and Pulmonary Diseases
The study of isocyanates also includes exploring their role in causing a variety of pulmonary diseases. This research is critical given the widespread use of isocyanates in the production of commercial products and the observed adverse respiratory symptoms associated with their exposure. Investigations aim to understand both immunologic and nonimmunologic mechanisms as causes of isocyanate-induced asthma (Bernstein, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Isocyanatocyclobutane is a chemical compound used in organic synthesis It’s known to be used as a monomer in the production of polymers .
Mode of Action
The mode of action of this compound involves its reactivity with other compounds. It has been shown to be reactive in the presence of chlorine, coatings, heat energy, and the reaction vessel . This reactivity allows it to participate in various chemical reactions, contributing to the synthesis of complex organic compounds.
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of polymers . This suggests that it may influence the biochemical pathways related to polymer formation and degradation.
Result of Action
This compound is used as a monomer, and its primary action results in the formation of polymers . These polymers can have various applications, depending on their physical and chemical properties. The specific molecular and cellular effects of this compound’s action would depend on the nature of the resulting polymer and its interaction with biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been shown to be reactive in the presence of chlorine, coatings, heat energy, and the reaction vessel . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
isocyanatocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJUPAGCBYIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608533 | |
| Record name | Isocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5811-25-6 | |
| Record name | Isocyanatocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isocyanatocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



